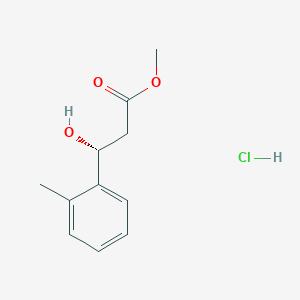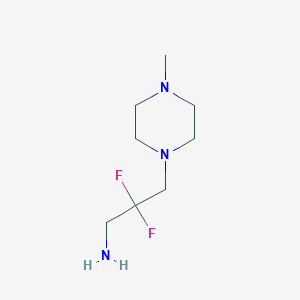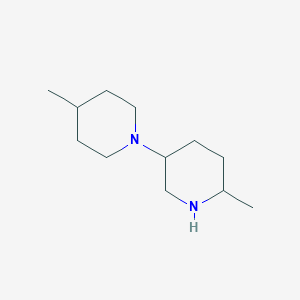
4-Methyl-1-(6-methylpiperidin-3-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-(6-methylpiperidin-3-yl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms. This compound is characterized by the presence of two piperidine rings, each substituted with a methyl group. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-(6-methylpiperidin-3-yl)piperidine can be achieved through various synthetic routes. One common method involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst. This process converts pyridine into piperidine, which can then be further functionalized to introduce the methyl groups at the desired positions .
Another approach involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex. This method allows for the efficient formation of piperidine rings with high yields . Additionally, the use of microwave irradiation in an alkaline aqueous medium can facilitate the cyclocondensation of alkyl dihalides and primary amines to form piperidine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactions and efficient catalysts, such as rhodium complexes, can enhance the yield and purity of the final product . These methods are designed to be cost-effective and scalable for commercial applications.
化学反応の分析
Types of Reactions: 4-Methyl-1-(6-methylpiperidin-3-yl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the piperidine rings makes it susceptible to nucleophilic substitution reactions, where the nitrogen atom can act as a nucleophile .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. These reactions are typically carried out under mild conditions to prevent the degradation of the piperidine rings .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can yield piper
特性
分子式 |
C12H24N2 |
|---|---|
分子量 |
196.33 g/mol |
IUPAC名 |
2-methyl-5-(4-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C12H24N2/c1-10-5-7-14(8-6-10)12-4-3-11(2)13-9-12/h10-13H,3-9H2,1-2H3 |
InChIキー |
IREOBIMJNQEFAC-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)C2CCC(NC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B13185889.png)
![({4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13185892.png)
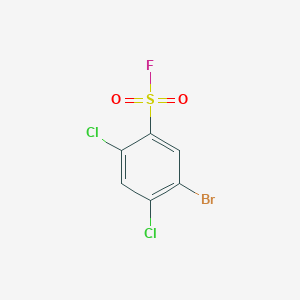
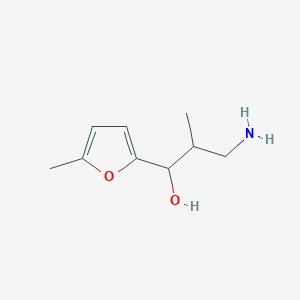
![(2E)-3-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13185910.png)
![5-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13185913.png)
methanol](/img/structure/B13185917.png)
![Methyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13185920.png)
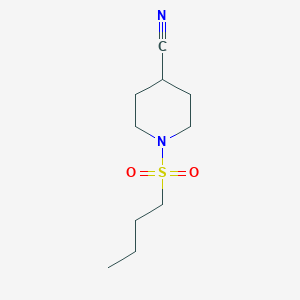
![Ethyl [(4-ethynylphenyl)carbamoyl]formate](/img/structure/B13185942.png)

